4-Chloro-3-chlorosulfonylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of chlorobenzoic acid derivatives is a topic of interest due to their utility in the production of various pharmaceuticals and organic compounds. For instance, chlorosulfonic acid is used as a catalyst in the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, which is a process that offers moderate to excellent yields and is economically attractive due to its simplicity and short reaction times . Although this does not directly describe the synthesis of 4-Chloro-3-chlorosulfonylbenzoic acid, it suggests that chlorosulfonic acid could potentially be used in its synthesis.
Molecular Structure Analysis
The molecular structure of chlorobenzoic acid derivatives can vary significantly. For example, the paper discussing 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]pyridin-2-yl}-3,3-dimethylbutanoic acid describes the dihedral angles between the imidazopyridine group and the phenyl ring, as well as the presence of hydrogen bonds that contribute to the cohesion of the structure . This indicates that the molecular structure of chlorobenzoic acid derivatives can be complex and may involve significant steric hindrance.
Chemical Reactions Analysis
Chlorobenzoic acids can undergo various chemical reactions. For example, photodecomposition of chlorobenzoic acids under ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself . This suggests that 4-Chloro-3-chlorosulfonylbenzoic acid may also be susceptible to similar photodecomposition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzoic acids are influenced by their molecular structure. The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, for example, involves multiple steps including nitration and reduction, and the final product's structure is confirmed using various spectroscopic methods . This indicates that the physical and chemical properties of 4-Chloro-3-chlorosulfonylbenzoic acid could be determined using similar analytical techniques.
Scientific Research Applications
Photodecomposition Applications
4-Chloro-3-chlorosulfonylbenzoic acid is involved in photodecomposition studies. Ultraviolet irradiation of chlorobenzoic acids leads to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. Specifically, the 4-chloro isomer can convert to benzoic acid with a high conversion rate (Crosby & Leitis, 1969).
Synthesis of Heterocyclic Compounds
4-Chloro-3-chlorosulfonylbenzoic acid acts as a building block in the synthesis of various heterocyclic scaffolds. Its derivatives are useful in preparing substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková et al., 2013).
Dibenzo-condensed Oxathiazepinecarboxylic Acid Synthesis
This compound is used in the synthesis of a new dibenzo-condensed oxathiazepinecarboxylic acid, starting from methyl ester of 2,4-dichloro-5-chlorosulfonylbenzoic acid. Its derivatives have various applications in chemical synthesis (Bychenkov et al., 2009).
Role in Carbonic Anhydrase Inhibition
4-Chloro-3-chlorosulfonylbenzoic acid is involved in the synthesis of primary sulfonamides which inhibit human carbonic anhydrases. This has potential therapeutic relevance (Sapegin et al., 2018).
Catalysis in Synthesis Reactions
It is used as a catalyst in the synthesis of benzimidazoles, demonstrating practicality and efficiency in chemical synthesis processes (Shitole et al., 2016).
Antiglaucoma Properties
Derivatives of 4-Chloro-3-chlorosulfonylbenzoic acid have been tested as inhibitors of carbonic anhydrase isozymes, showing potential as topically acting antiglaucoma agents (Mincione et al., 2001).
Magnetic Solid Acid Catalyst
The compound's derivatives are utilized as catalysts in the synthesis of imidazoles, offering advantages like high yield, short reaction times, and environmentally friendly procedures (Safari & Zarnegar, 2013).
Structural and Reactivity Studies
4-Chloro-3-chlorosulfonylbenzoic acid has been synthesized and analyzed for its structural, spectroscopic, reactivity, and antibacterial properties. This includes detailed studies using techniques like X-ray diffraction and spectroscopic analysis (Kavitha et al., 2020).
Safety And Hazards
4-Chloro-3-chlorosulfonylbenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
4-chloro-3-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQQYNSZYSUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179657 | |
Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-chlorosulfonylbenzoic acid | |
CAS RN |
2494-79-3 | |
Record name | 4-Chloro-3-(chlorosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2494-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-(chlorosulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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